Cas no 1403767-19-0 (6-Bromo-1-methyl-1H-indazol-5-ol)

6-Bromo-1-methyl-1H-indazol-5-ol is a heterocyclic compound featuring a brominated indazole core with a hydroxyl group at the 5-position and a methyl substituent on the nitrogen at the 1-position. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromine atom enhances reactivity for further functionalization, while the hydroxyl group offers versatility in derivatization. Its well-defined molecular framework is advantageous for the development of biologically active compounds, including kinase inhibitors and other therapeutic agents. The compound’s stability and purity are critical for reproducible results in research and industrial processes.
6-Bromo-1-methyl-1H-indazol-5-ol structure
1403767-19-0 structure
Product name:6-Bromo-1-methyl-1H-indazol-5-ol
CAS No:1403767-19-0
MF:C8H7BrN2O
MW:227.057980775833
MDL:MFCD23106322
CID:2094044
PubChem ID:72207877

6-Bromo-1-methyl-1H-indazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-1-methyl-1H-indazol-5-ol
    • 6-Bromo-5-hydroxy-1-methyl-1H-indazole
    • 6-bromo-1-methylindazol-5-ol
    • 6-Bromo-1-methyl-indazol-5-ol
    • PB36730
    • SB10652
    • FCH2311301
    • 1H-Indazol-5-ol, 6-bromo-1-methyl-
    • AK170753
    • ST1100680
    • MFCD23106322
    • DB-169516
    • CS-0050307
    • SY321054
    • SCHEMBL20562519
    • AS-33808
    • DTXSID301301256
    • 1403767-19-0
    • AKOS025290847
    • MDL: MFCD23106322
    • Inchi: 1S/C8H7BrN2O/c1-11-7-3-6(9)8(12)2-5(7)4-10-11/h2-4,12H,1H3
    • InChI Key: HQZWXUJQORXMPL-UHFFFAOYSA-N
    • SMILES: BrC1=C(C([H])=C2C([H])=NN(C([H])([H])[H])C2=C1[H])O[H]

Computed Properties

  • Exact Mass: 225.974
  • Monoisotopic Mass: 225.974
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38

6-Bromo-1-methyl-1H-indazol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D495899-10G
6-bromo-1-methyl-1H-indazol-5-ol
1403767-19-0 97%
10g
$1520 2024-05-23
eNovation Chemicals LLC
D495899-100mg
6-bromo-1-methyl-1H-indazol-5-ol
1403767-19-0 97%
100mg
$110 2024-05-23
abcr
AB453592-1g
6-Bromo-1-methyl-1H-indazol-5-ol; .
1403767-19-0
1g
€505.30 2025-02-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05046-25G
6-bromo-1-methyl-1H-indazol-5-ol
1403767-19-0 97%
25g
¥ 23,100.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05046-500 MG
6-bromo-1-methyl-1H-indazol-5-ol
1403767-19-0 97%
500MG
¥ 1,386.00 2022-10-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1120947-250mg
6-Bromo-1-methyl-1H-indazol-5-ol
1403767-19-0 95+%
250mg
¥1310 2023-04-15
eNovation Chemicals LLC
D495899-1G
6-bromo-1-methyl-1H-indazol-5-ol
1403767-19-0 97%
1g
$300 2024-05-23
Chemenu
CM106867-250mg
6-bromo-1-methyl-1H-indazol-5-ol
1403767-19-0 97%
250mg
$*** 2023-03-30
Advanced ChemBlocks
G-7600-250MG
6-Bromo-5-hydroxy-1-methyl-1H-indazole
1403767-19-0 97%
250MG
$180 2023-09-15
Chemenu
CM106867-1g
6-bromo-1-methyl-1H-indazol-5-ol
1403767-19-0 97%
1g
$*** 2023-03-30

6-Bromo-1-methyl-1H-indazol-5-ol Related Literature

Additional information on 6-Bromo-1-methyl-1H-indazol-5-ol

Professional Introduction to 6-Bromo-1-methyl-1H-indazol-5-ol (CAS No. 1403767-19-0)

6-Bromo-1-methyl-1H-indazol-5-ol, identified by its Chemical Abstracts Service (CAS) number 1403767-19-0, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aromatic molecule has garnered attention due to its structural versatility and potential applications in drug discovery, particularly in the development of novel therapeutic agents. The presence of both bromine and hydroxyl functional groups makes it a valuable intermediate for synthetic chemists, enabling diverse modifications and derivations that can fine-tune its biological activity.

The indazole core of 6-Bromo-1-methyl-1H-indazol-5-ol is a well-documented scaffold in medicinal chemistry, known for its role in various pharmacological frameworks. Indazoles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituent at the 6-position enhances the electrophilicity of the molecule, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which are often essential for achieving high-affinity binding to biological targets.

The hydroxyl group at the 5-position introduces a potential site for hydrogen bonding interactions, which can be exploited to improve binding affinity and selectivity in drug design. Additionally, the methyl group at the 1-position contributes to steric hindrance and lipophilicity, factors that can influence membrane permeability and metabolic stability. These structural features make 6-Bromo-1-methyl-1H-indazol-5-ol a promising candidate for further exploration in the synthesis of small-molecule drugs.

In recent years, there has been growing interest in indazole derivatives as modulators of signaling pathways implicated in diseases such as cancer and neurodegeneration. For instance, studies have demonstrated that certain indazole-based compounds can inhibit kinases and other enzymes involved in tumor progression. The brominated indazoles, including 6-Bromo-1-methyl-1H-indazol-5-ol, have been investigated for their ability to disrupt microtubule dynamics and induce apoptosis in cancer cells. These findings underscore the compound's potential as a lead structure for developing next-generation anticancer therapies.

Moreover, the pharmaceutical industry has leveraged computational chemistry and high-throughput screening (HTS) to identify novel bioactive indazole derivatives. The structural motifs present in 6-Bromo-1-methyl-1H-indazol-5-ol have been computationally analyzed to predict their interaction with biological targets such as protein kinases and G protein-coupled receptors (GPCRs). Such virtual screening approaches have accelerated the discovery pipeline, enabling rapid identification of compounds with optimized pharmacokinetic profiles.

Experimental validation of these computational predictions has further solidified the importance of 6-Bromo-1-methyl-1H-indazol-5-ol as a key intermediate. Functional group transformations on this scaffold have yielded derivatives with enhanced potency and selectivity against specific disease-relevant targets. For example, modifications at the 3-position or introduction of nitrogen-rich heterocycles have led to compounds with improved binding affinities for certain kinases. These advancements highlight the compound's role in constructing pharmacophores that can modulate complex biological processes.

The synthetic utility of 6-Bromo-1-methyl-1H-indazol-5-ol extends beyond academic research; it has found applications in industrial settings where scalable synthetic routes are critical for drug development. The compound serves as a versatile building block for libraries of diverse molecules that can be screened for therapeutic efficacy. Its compatibility with modern synthetic methodologies ensures that it remains relevant in an era where efficiency and sustainability are paramount considerations in chemical synthesis.

Future directions in the study of 6-Bromo-1-methyl-1H-indazol-5-ol may include exploring its derivatives as probes for understanding disease mechanisms or as candidates for combination therapies. The ability to fine-tune its structure allows researchers to tailor its pharmacological properties for specific applications, whether it be targeting cancer pathways or modulating inflammatory responses. As our understanding of molecular interactions continues to evolve, compounds like 6-Bromo-1-methyl-1H-indazol-5-ol will undoubtedly play a crucial role in shaping the next generation of pharmaceutical innovations.

In conclusion, 6-Bromo-1-methyl-1H-indazol-5-ol (CAS No. 1403767-19) represents a cornerstone in modern medicinal chemistry due to its structural features and synthetic flexibility. Its contributions to drug discovery are evident across multiple therapeutic areas, particularly oncology and neurology. As research progresses, this compound will continue to serve as a valuable asset for chemists and biologists striving to develop innovative treatments for human diseases.

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Amadis Chemical Company Limited
(CAS:1403767-19-0)6-Bromo-1-methyl-1H-indazol-5-ol
A885839
Purity:99%/99%
Quantity:500mg/25g
Price ($):187.0/2196.0